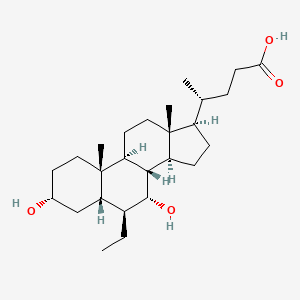

Obeticholic acid I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Obeticholic acid I (OCA) is a synthetic derivative of the endogenous primary bile acid, chenodeoxycholic acid . It is used alone or in combination with ursodeoxycholic acid (UDCA) to treat primary biliary cholangitis (PBC) without liver problems (e.g., cirrhosis) or with compensated cirrhosis but do not have portal hypertension (increased pressure in the portal vein) in patients who have received UDCA but did not work well .

Synthesis Analysis

A simple and facile method for the synthesis of deuterium-labeled obeticholic acid and its 2 metabolites, glycine and taurine conjugates of obeticholic acid, are described .

Molecular Structure Analysis

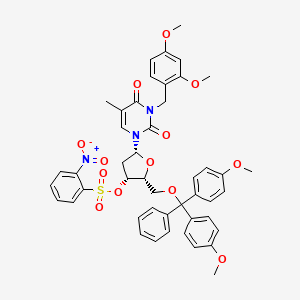

The molecular formula of this compound is C26H44O4 . The molecular weight is 420.6 g/mol . The structure of this compound can be represented by the InChI string: InChI=1S/C26H44O4/c1-5-17-21-14-16 (27)10-12-26 (21,4)20-11-13-25 (3)18 (15 (2)6-9-22 (28)29)7-8-19 (25)23 (20)24 (17)30/h15-21,23-24,27,30H,5-14H2,1-4H3, (H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 .

Chemical Reactions Analysis

Obeticholic acid is a selective farnesoid X receptor agonist, which decreases circulating bile acid .

Physical and Chemical Properties Analysis

Obeticholic acid is a dihydroxy-5beta-cholanic acid that is chenodeoxycholic acid carrying an additional ethyl substituent at the 6alpha-position .

Aplicaciones Científicas De Investigación

Treatment of Non-Cirrhotic, Non-Alcoholic Steatohepatitis (NASH)

Obeticholic acid has been found to improve the histological features of non-alcoholic steatohepatitis. However, its long-term benefits and safety require further clarification (Neuschwander‐Tetri et al., 2015).

Primary Biliary Cholangitis Treatment

Obeticholic acid received accelerated approval in the USA for the treatment of primary biliary cholangitis (PBC), particularly in adults with inadequate response to ursodeoxycholic acid or those unable to tolerate ursodeoxycholic acid (Markham & Keam, 2016).

Treatment in Patients with Primary Biliary Cholangitis as Monotherapy

Obeticholic acid, as monotherapy, significantly improved alkaline phosphatase and other biochemical markers predictive of improved long-term clinical outcomes in patients with primary biliary cholangitis (Kowdley et al., 2018).

FDA Warning for Advanced Cirrhosis Patients

In May 2021, the FDA issued a new warning restricting the use of obeticholic acid in patients with advanced cirrhosis due to the risks associated with liver decompensation or portal hypertension (Lindor et al., 2021).

Quality Assurance in Drug Material

An HPLC method was developed for eight process-related substances of obeticholic acid, indicating its importance in quality assurance laboratories (Gaddam et al., 2021).

Effects on Type 2 Diabetes and Nonalcoholic Fatty Liver Disease

Obeticholic acid was found to increase insulin sensitivity and reduce markers of liver inflammation and fibrosis in patients with type 2 diabetes mellitus and nonalcoholic fatty liver disease (Mudaliar et al., 2013).

Liver Injury in Cholestatic Liver Disease

Postmarket reports of serious liver injury in patients receiving obeticholic acid prompted a boxed warning by the FDA, highlighting the need for careful monitoring (Eaton et al., 2020).

Long-term Efficacy and Safety in Primary Biliary Cholangitis

Obeticholic acid showed long-term efficacy and safety in patients with primary biliary cholangitis who are intolerant to or inadequately responsive to ursodeoxycholic acid (Trauner et al., 2019).

Anxiety Alleviation in Metabolic Disorders

Obeticholic acid was found to inhibit anxiety in high-fat high-sugar diet-induced metabolic disorders mice, suggesting its potential application in neuropsychiatric disorders (Wu et al., 2021).

Effect on Lipoprotein Metabolism

Obeticholic acid induced changes in circulating cholesterol and particle size of LDL and HDL in healthy individuals, consistent with changes observed in patients with liver diseases (Pencek et al., 2016).

Mecanismo De Acción

Safety and Hazards

Obeticholic acid should be handled carefully to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

(4R)-4-[(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXERDUOLZKYMJM-XHCXGMTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915038-27-6 |

Source

|

| Record name | (3alpha,5beta,6beta,7alpha)-6-Ethyl-3,7-dihydroxycholan-24-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915038276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3.ALPHA.,5.BETA.,6.BETA.,7.ALPHA.)-6-ETHYL-3,7-DIHYDROXYCHOLAN-24-OIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ4XQ0OBZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

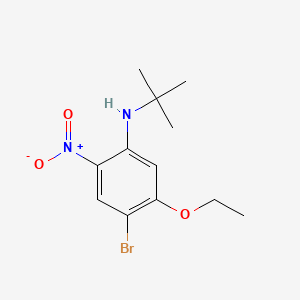

![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)